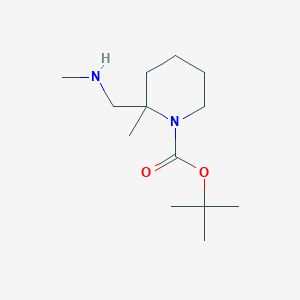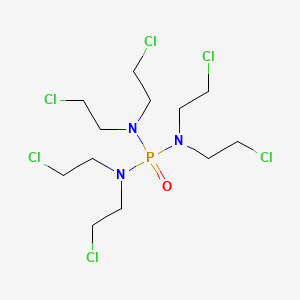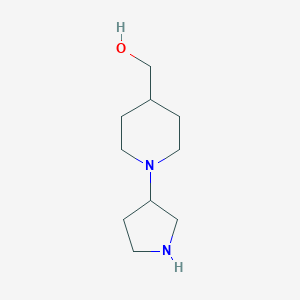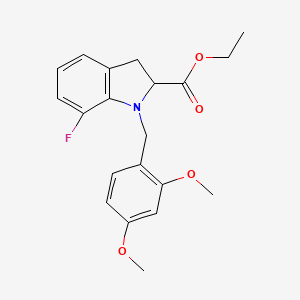
Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an ethyl ester group, a 2,4-dimethoxybenzyl moiety, and a fluorine atom attached to the indoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the 2,4-Dimethoxybenzyl Group: The 2,4-dimethoxybenzyl group can be attached through a nucleophilic substitution reaction, where the indoline nitrogen attacks a suitable electrophile, such as a benzyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Benzyl halides, N-fluorobenzenesulfonimide (NFSI), Selectfluor
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2,4-dimethoxybenzyl)-indoline-2-carboxylate: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
Ethyl 1-(2,4-dimethoxybenzyl)-7-chloroindoline-2-carboxylate: Contains a chlorine atom instead of fluorine, which may influence its physicochemical properties and interactions.
Ethyl 1-(2,4-dimethoxybenzyl)-7-bromoindoline-2-carboxylate: Contains a bromine atom, which may alter its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H22FNO4 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
ethyl 1-[(2,4-dimethoxyphenyl)methyl]-7-fluoro-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C20H22FNO4/c1-4-26-20(23)17-10-13-6-5-7-16(21)19(13)22(17)12-14-8-9-15(24-2)11-18(14)25-3/h5-9,11,17H,4,10,12H2,1-3H3 |
Clave InChI |
VFBRDQHFNSCSLU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2=C(N1CC3=C(C=C(C=C3)OC)OC)C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


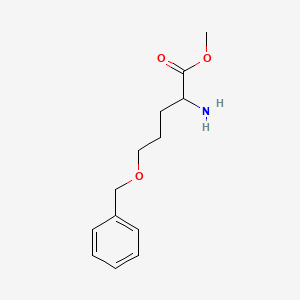
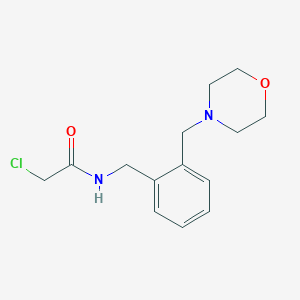
![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)
![(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B15278809.png)

![2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15278813.png)

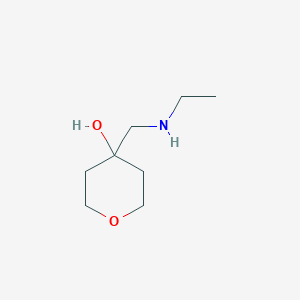
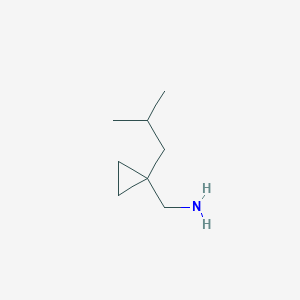
![5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid](/img/structure/B15278844.png)
![2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15278854.png)
